1H-2,3-Benzotiaazin-4(3H)-ona 2,2-dióxido

Descripción general

Descripción

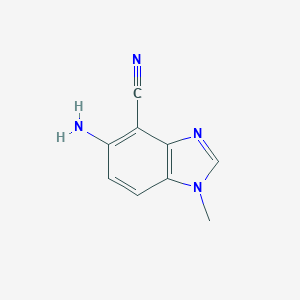

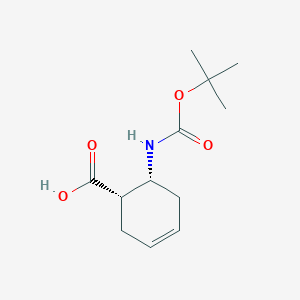

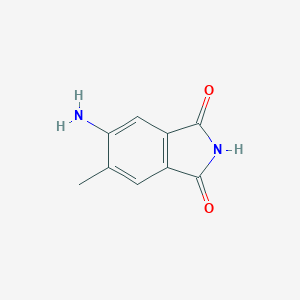

1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, also known as 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, is a useful research compound. Its molecular formula is C8H7NO3S and its molecular weight is 197.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados 4-sustituidos

Este compuesto se utiliza en la síntesis de derivados 4-sustituidos. Se ha descrito un método en el que los derivados de t-butil N-fenilsulfamoilcarbamato se tratan con diferentes aldehídos para obtener los correspondientes productos cíclicos intramoleculares en condiciones de ácido trifluoroacético .

Desarrollo de fungicidas

Se han diseñado, sintetizado y probado estrobilurinas basadas en 3,4-dihidro-2H-1,2,4-benzotiadiazina 1,1-dióxidos contra varios hongos fitopatógenos. Algunos de estos compuestos exhibieron actividades antifúngicas sustanciales y de amplio espectro contra los hongos fitopatógenos probados .

Preparación de desinfectantes, agentes blanqueadores y antisépticos

Los 4-sustituidos-1H-2,1,3-benzotiadiazina-2,2-dióxidos y los análogos 3,4-dihidro son intermediarios valiosos en la preparación de desinfectantes, agentes blanqueadores y antisépticos .

Propiedades biológicas

Los benzotiadiazin-S,S-dióxidos son de especial interés debido a sus propiedades biológicas. Por ejemplo, se ha demostrado que la diazóxido produce relajación muscular .

Desarrollo de herbicidas

La bentazona, un miembro de esta familia, es un potente herbicida .

Propiedades antihipertensivas y vasodilatadoras

Algunos miembros de esta familia muestran propiedades antihipertensivas y vasodilatadoras .

Efectos sedantes

Algunos miembros de esta familia también muestran efectos sedantes .

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dihydro-1H-2,3-benzothiazine-2,2,4-trione, also known as 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide, is a variety of phytopathogenic fungi . These fungi are responsible for various plant diseases, leading to significant crop yield losses .

Mode of Action

This compound exhibits substantial and broad-spectrum antifungal activities . It interacts with the fungi, inhibiting their growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways of the targeted fungi, leading to their growth inhibition

Result of Action

The compound exhibits potent antifungal activity against various phytopathogenic fungi . For instance, compound 7b, a derivative of 3,4-Dihydro-1H-2,3-benzothiazine-2,2,4-trione, showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis, respectively . These results indicate the compound’s potential as a potent fungicide.

Propiedades

IUPAC Name |

2,2-dioxo-1H-2λ6,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-7-4-2-1-3-6(7)5-13(11,12)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXCSOAMZMOWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176185 | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21784-53-2 | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21784-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide and herbicides?

A: 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide has been identified as a metabolite of the herbicide bensulfuron-methyl in rice plants. [] This suggests that rice plants may metabolize bensulfuron-methyl into this compound as part of their natural detoxification process.

Q2: How does the presence of 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide relate to herbicide safeners?

A: Research indicates that while 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide is a metabolite of bensulfuron-methyl, its formation doesn't appear to be the primary mechanism behind the safening action of compounds like dymuron and its analogues. [] These safeners primarily protect rice plants by reducing bensulfuron-methyl uptake.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.